N-(2-methoxyphenyl)-2-propylpentanamide
Description
N-(2-Methoxyphenyl)-2-propylpentanamide is a synthetic valproic acid (VPA) derivative designed to enhance therapeutic efficacy while mitigating the hepatotoxicity associated with VPA. Structurally, it incorporates a 2-methoxyphenyl group linked to a propylpentanamide backbone. HO-AAVPA, for instance, acts as a histone deacetylase (HDAC) inhibitor with anti-proliferative activity in cancer cells, demonstrating improved potency (IC50 in μM range) compared to VPA (IC50 in mM range) . The methoxy substitution in the target compound may influence solubility, metabolic stability, and target affinity compared to hydroxyl-bearing analogs.
Properties
Molecular Formula |
C15H23NO2 |
|---|---|
Molecular Weight |
249.35 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-2-propylpentanamide |
InChI |
InChI=1S/C15H23NO2/c1-4-8-12(9-5-2)15(17)16-13-10-6-7-11-14(13)18-3/h6-7,10-12H,4-5,8-9H2,1-3H3,(H,16,17) |
InChI Key |
FMOLVLIRFDJWCF-UHFFFAOYSA-N |
SMILES |
CCCC(CCC)C(=O)NC1=CC=CC=C1OC |
Canonical SMILES |
CCCC(CCC)C(=O)NC1=CC=CC=C1OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
N-(2-Hydroxyphenyl)-2-Propylpentanamide (HO-AAVPA)
Structural Differences : Replaces the methoxy group with a hydroxyl group at the phenyl ring.
Pharmacological Profile :
- Mechanism : HDAC1 inhibitor (binding affinity: HDAC1 > HDAC8 > HDAC6) .
- Efficacy : IC50 values of 12–25 μM in HeLa, rhabdomyosarcoma, and triple-negative breast cancer cells, outperforming VPA .
- Limitations : Poor water solubility and susceptibility to CYP2C11-mediated metabolism .
Pharmacokinetics : Binds to human serum albumin (association constant: $1.7 \times 10^4 \, \text{M}^{-1}$) and exhibits broad tissue distribution in rats, with high concentrations in the liver and kidneys .
Comparison : The methoxy group in N-(2-methoxyphenyl)-2-propylpentanamide may enhance metabolic stability by reducing oxidative metabolism compared to the hydroxyl group in HO-AAVPA . However, this substitution could reduce HDAC1 affinity due to steric or electronic effects.
N-(4-Methoxyphenyl)- and N-(2-Methoxyphenyl)-2-Sulfonylacetamide Derivatives
Structural Differences : Feature sulfonyl-linked quinazoline moieties (e.g., piperidin-1-yl or morpholin-4-yl groups) absent in the target compound.
Pharmacological Profile :
- Anti-Cancer Activity: Compounds 38–40 (e.g., N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide) show broad-spectrum activity against HCT-1, SF268, and MCF-7 cells via undefined mechanisms . The simpler structure of this compound may offer better pharmacokinetic profiles but lower potency.
N-(5-Ethyl-1,3,4-Thiadiazol-2-yl)-2-Propylpentanamide (VPZ)
Structural Differences : Replaces the methoxyphenyl group with a thiadiazole ring.
Pharmacological Profile :
- Mechanism: Modulates γ-aminobutyric acid (GABA) levels in rat brains, suggesting applications in neurological disorders . Comparison: The thiadiazole group redirects therapeutic focus from oncology to neurology, highlighting how substituent choice dictates target pathways.
WAY-100635 and Related Serotonergic Agents
Structural Differences : Contains a methoxyphenyl-piperazine core (e.g., WAY-100635: $N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-pyridinyl)cyclohexanecarboxamide$).
Pharmacological Profile :
- Mechanism : Potent 5-HT1A receptor antagonist, increasing serotonergic neuronal activity in cats .
Comparison : Shared methoxyphenyl moiety but divergent core structures and targets (5-HT1A vs. HDACs), underscoring the versatility of methoxyphenyl in drug design.
Physicochemical and Pharmacokinetic Comparison
*Hypothesis based on methoxy group’s lower polarity vs. hydroxyl.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
